
4-Amino-1,3,5-triazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azacytosine is a synthetic nucleoside analog of cytosine, a naturally occurring pyrimidine nucleobase found in DNA and RNA It is characterized by the substitution of a nitrogen atom at the fifth position of the cytosine ring, which significantly alters its chemical properties and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azacytosine typically involves the reaction of formic acid with dicyandiamide. The process begins by reacting formic acid with a portion of dicyandiamide at 50-60°C. Once the reaction stabilizes, the remaining dicyandiamide is added in batches, and the mixture is maintained at a constant temperature of 50-60°C for 4 hours. The temperature is then increased to 100-110°C for 1 hour, followed by the addition of acetic anhydride in two stages. The mixture is refluxed for 2 hours, cooled to 60-70°C, and ethanol is added. The resulting crude product is filtered, washed with a mixture of ethyl acetate and ethanol, and dried to obtain the final 5-Azacytosine product .
Industrial Production Methods
Industrial production of 5-Azacytosine follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity (98.5% or more) and minimal impurities, making it suitable for industrial applications. The method is designed to be safe, environmentally friendly, and free of technological wastewater .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azacytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where its amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Azacytosine, such as 5-Azacytidine and its deoxy derivative, which have significant biological activities .
Applications De Recherche Scientifique
5-Azacytosine has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of nucleoside analogs and other complex molecules.
Biology: It is employed in studies involving DNA methylation and gene expression regulation.
Medicine: 5-Azacytosine and its derivatives, such as 5-Azacytidine, are used in the treatment of myelodysplastic syndromes and acute myeloid leukemia due to their ability to inhibit DNA methyltransferase and induce cytotoxicity
Mécanisme D'action
5-Azacytosine exerts its effects through two primary mechanisms:
Inhibition of DNA Methyltransferase: At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes.
Incorporation into DNA and RNA: At higher doses, it incorporates into DNA and RNA, disrupting their synthesis and function, leading to cytotoxicity and cell death
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine: The naturally occurring nucleobase in DNA and RNA.
5-Azacytidine: A nucleoside analog used in cancer treatment.
Decitabine: A deoxy derivative of 5-Azacytidine with similar applications.
Uniqueness
5-Azacytosine is unique due to its nitrogen substitution at the fifth position, which imparts distinct chemical and biological properties. Unlike cytosine, it can inhibit DNA methylation and incorporate into nucleic acids, making it a valuable tool in epigenetic research and cancer therapy .
Propriétés
Formule moléculaire |
C3H8N4O |
|---|---|
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
4-amino-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H8N4O/c4-2-5-1-6-3(8)7-2/h2,5H,1,4H2,(H2,6,7,8) |
Clé InChI |
PGKBDDFXNZFTPE-UHFFFAOYSA-N |
SMILES canonique |
C1NC(NC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)


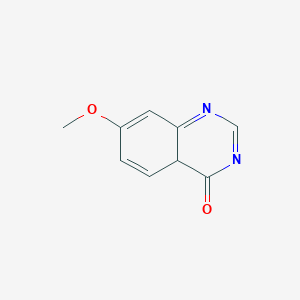

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15134655.png)
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
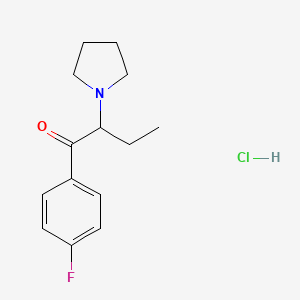
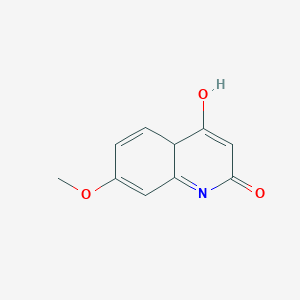
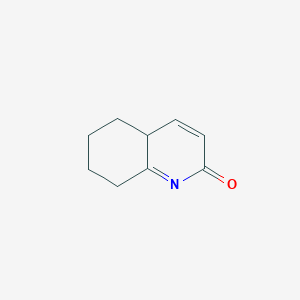
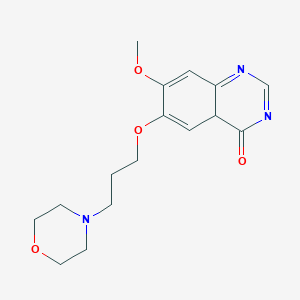

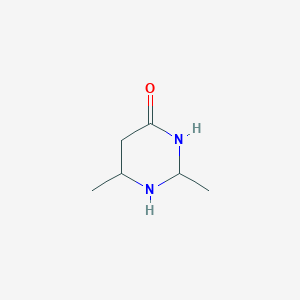
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
